molecular formula C12H16FNO5S2 B2912831 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448066-96-3

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2912831
CAS No.: 1448066-96-3
M. Wt: 337.38
InChI Key: WUSQMDHPDLKHBU-UHFFFAOYSA-N
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Description

1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a high-purity chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a pyrrolidine core functionalized with two distinct sulfonyl groups, a combination that is of significant interest in the design of novel bioactive molecules. The 3-fluoro-4-methoxyphenylsulfonyl moiety is a recognized structural component in various pharmacologically active compounds . The presence of a dual sulfonyl functionalization, in particular the methylsulfonyl group, suggests potential as a key intermediate or building block in the synthesis of molecules that may target cellular pathways such as microtubule function . Compounds with sulfonamide and sulfonyl groups have been extensively studied for their wide range of biological activities, including potential anti-cancer properties, as seen in related chemical structures . This reagent is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to utilize this compound as a versatile scaffold for developing new chemical entities, exploring structure-activity relationships, and probing biological mechanisms in vitro.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO5S2/c1-19-12-4-3-9(7-11(12)13)21(17,18)14-6-5-10(8-14)20(2,15)16/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSQMDHPDLKHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C13_{13}H16_{16}FNO4_4S2_2
  • Molecular Weight : 335.39 g/mol
  • Melting Point : 111-118 °C
PropertyValue
Molecular FormulaC13_{13}H16_{16}FNO4_4S2_2
Molecular Weight335.39 g/mol
Melting Point111-118 °C
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, research has shown that derivatives containing the sulfonyl group can inhibit cell proliferation in various cancer cell lines.

Case Study : A study focused on the efficacy of related sulfonamide compounds against colon carcinoma cells demonstrated that certain derivatives exhibited an IC50_{50} value significantly lower than that of standard chemotherapeutics like doxorubicin . This suggests that the sulfonyl moiety plays a crucial role in enhancing anticancer activity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. A series of sulfonamide derivatives were tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure showed promising antibacterial effects, particularly against resistant strains .

The biological activity of This compound is thought to involve the modulation of key enzymatic pathways. Specifically, it may inhibit certain protein kinases involved in cell signaling pathways that regulate proliferation and apoptosis.

Table 2: Summary of Biological Activities

Activity TypeTarget/Cell LineObserved EffectReference
AnticancerColon Carcinoma (HCT-15)IC50_{50} < Doxorubicin
AntimicrobialGram-positive bacteriaSignificant inhibition
Enzymatic InhibitionProtein KinasesModulation of signaling

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine with structurally analogous sulfonamide-substituted pyrrolidines and related derivatives.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Ring Pyrrolidine Substituents Key Properties/Notes
Target Compound C₁₂H₁₅FNO₅S₂ Not explicitly stated 3-Fluoro, 4-methoxy 3-(methylsulfonyl) Fluorine may enhance metabolic stability; dual sulfonyl groups likely increase polarity .
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine C₁₂H₁₅ClNO₅S₂ 353.8 3-Chloro, 4-methoxy 3-(methylsulfonyl) Chlorine substitution may alter electronic properties compared to fluorine; higher molecular weight .
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine C₁₁H₁₄BrNO₃S 320.203 3-Bromo, 4-methoxy None (simple pyrrolidine) Lack of methylsulfonyl group reduces steric bulk; bromine’s size may hinder binding in biological systems .
3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine C₁₈H₂₁NO₂S 315.430 4-Methylphenyl 3-Benzyl Benzyl group introduces lipophilicity; potential for π-π interactions in catalysis .
Glimepiride C₂₄H₃₄N₄O₅S 490.62 Non-fluorinated aromatic 3-(Trans-4-methylcyclohexyl) Clinically used sulfonylurea antidiabetic; pyrrolidine system metabolized via oxidation .

Key Structural and Functional Differences

Halogen Substitution :

  • The target compound features a 3-fluoro substituent, which is smaller and more electronegative than the 3-chloro () and 3-bromo () analogs. Fluorine’s electron-withdrawing nature could enhance metabolic stability and influence binding affinity in enzyme targets .
  • In contrast, the bromo analog () has a larger halogen, which may sterically hinder interactions but improve halogen bonding in certain contexts.

Sulfonyl Group Variations: The target compound’s dual sulfonyl groups (aromatic and methylsulfonyl) distinguish it from simpler analogs like 1-[(3-Bromo-4-methoxyphenyl)sulfonyl]pyrrolidine (), which lacks the methylsulfonyl moiety.

Pyrrolidine Modifications :

  • 3-Benzyl-1-(4-methylphenyl)sulfonylpyrrolidine () replaces the methylsulfonyl group with a benzyl substituent, introducing significant lipophilicity. This structural change could shift applications toward catalysis (e.g., in asymmetric synthesis) rather than therapeutic use .
  • Glimepiride () substitutes the pyrrolidine with a trans-4-methylcyclohexyl group, highlighting how pyrrolidine modifications can tailor pharmacokinetic profiles for specific biological targets.

Physicochemical Properties :

  • The chloro analog () shares the methylsulfonyl group but has a higher molecular weight (353.8 vs. ~320–315 for others), which may impact bioavailability.
  • Data gaps (e.g., density, melting point for the target compound) limit direct comparisons, but trends suggest halogen and sulfonyl group variations significantly alter properties.

Inferred Research Implications

  • Fluorine vs. Chlorine/Bromine : Fluorine’s smaller size and electronegativity may favor interactions with hydrophobic enzyme pockets compared to bulkier halogens, as seen in kinase inhibitors like PHA-665752 ().
  • Dual Sulfonyl Groups: Similar to RS 39604 (), which contains a methylsulfonylaminoethyl group, the target compound’s dual sulfonyl moieties could enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases).
  • Synthetic Challenges : The synthesis of such compounds likely involves palladium-catalyzed reactions (as in ) or nucleophilic additions (), with fluorinated precursors requiring specialized handling.

Q & A

Q. What are the optimal synthetic routes for 1-((3-Fluoro-4-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how can purity be maximized?

Methodological Answer: A two-step sulfonylation strategy is recommended. First, introduce the 3-fluoro-4-methoxyphenylsulfonyl group to pyrrolidine using sulfonyl chloride derivatives under basic conditions (e.g., triethylamine in dichloromethane at 268 K) to minimize side reactions . Second, perform methylsulfonylation via methanesulfonic acid activation. Purification involves solvent extraction (toluene/water) and recrystallization. Monitor purity via HPLC (>98%) and confirm structure using 1H^{1}\text{H} and 19F^{19}\text{F} NMR .

Q. How should researchers characterize the stereochemical configuration of the pyrrolidine ring?

Methodological Answer: X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, analogs like [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl tosylate adopt chair conformations with defined dihedral angles (e.g., 47.01° between aromatic rings), which can guide comparative analysis . Chiral HPLC with polysaccharide columns can resolve enantiomers if crystalline samples are unavailable.

Q. What safety precautions are critical when handling sulfonyl-containing intermediates?

Methodological Answer: Sulfonyl chlorides and sulfonic acids are corrosive and moisture-sensitive. Use inert atmospheres (N2_2/Ar), cold baths (268 K), and personal protective equipment (PPE). Neutralize acidic byproducts with saturated NaHCO3_3 during workup . Consult safety data sheets (SDS) for analogs like 3-(4-methoxyphenyl)pyrrolidine oxalate, which mandates emergency protocols for inhalation/contact .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro-4-methoxyphenyl group influence nucleophilic aromatic substitution (NAS) reactivity?

Methodological Answer: The electron-withdrawing fluorine and electron-donating methoxy groups create a meta-directing effect, reducing NAS rates compared to unsubstituted phenylsulfonyl derivatives. Computational studies (DFT) can quantify charge distribution and Fukui indices to predict reactive sites. Experimentally, compare reaction kinetics with analogs like 4-chloropyridine-3-sulfonyl chloride under identical conditions .

Q. How can researchers resolve contradictions in reported solubility profiles of sulfonylated pyrrolidines?

Methodological Answer: Discrepancies may arise from polymorphic forms or solvent impurities. Use polarized solvents (DMF, DMSO) for dissolution studies and characterize polymorphs via differential scanning calorimetry (DSC) and PXRD. For example, sulfonamides like 3-(trifluoromethyl)pyridine-2-sulfonyl chloride exhibit variable solubility in THF vs. acetonitrile due to dipole interactions .

Q. What computational strategies predict the compound’s binding affinity to serotonin receptors?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations using homology models of 5-HT receptors. Validate with analogs like paroxetine derivatives, where the 4-fluorophenyl group enhances SSRI activity via π-π stacking. Adjust force fields to account for sulfonyl group polarization . Experimental validation via radioligand binding assays (e.g., 3H^{3}\text{H}-citalopram displacement) is essential .

Data Contradiction Analysis

Q. Conflicting reports on thermal stability: How to design experiments to clarify decomposition pathways?

Methodological Answer: Perform thermogravimetric analysis (TGA) coupled with FTIR to identify volatile decomposition products (e.g., SO2_2 from sulfonyl groups). Compare stability under inert (N2_2) vs. oxidative (O2_2) atmospheres. For analogs like 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, thermal degradation above 380 K suggests methanesulfonyl group lability .

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